![molecular formula C18H17N7O B2521519 N-(3-メチル-1-(1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)-1H-ピラゾール-5-イル)プロピオンアミド CAS No. 1005948-41-3](/img/structure/B2521519.png)

N-(3-メチル-1-(1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)-1H-ピラゾール-5-イル)プロピオンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

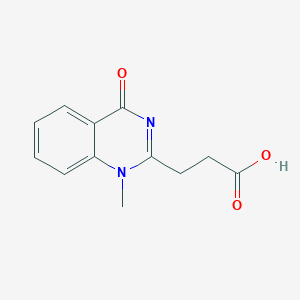

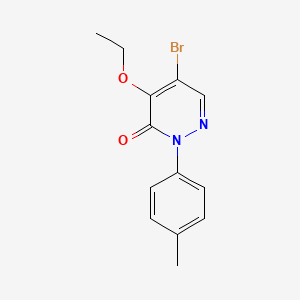

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide is a useful research compound. Its molecular formula is C18H17N7O and its molecular weight is 347.382. The purity is usually 95%.

BenchChem offers high-quality N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生体医薬品の用途

1H-ピラゾロ[3,4-b]ピリジン類は、化合物 を含むヘテロ環式化合物のグループであり、その生体医薬品の用途について広く研究されています。 これらの化合物は、さまざまな生物学的活性を持っていることが判明しており、薬物開発にとって魅力的なものとなっています .

合成方法

この化合物はピラゾロピリジンファミリーに属しており、その合成にはさまざまな合成戦略とアプローチが開発されてきました 。 これらの方法は、ピラゾロピリジン系を構築する方法に従って体系化されています .

抗がん活性

この化合物の新規誘導体が合成され、ヒト乳がん細胞株(MCF7)に対するin vitro細胞毒性活性について評価されました 。 これは、がん治療における潜在的な用途を示唆しています。

抗腫瘍活性

この化合物は、IC50値が5.00~32.52μMのすべての試験細胞株に対して、顕著な抗腫瘍活性を示しました 。 これは、腫瘍治療における潜在的な使用を示しています。

薬物開発

この化合物は、プリン塩基であるアデニンとグアニンと非常に類似しているため、医薬品化学者の注目を集めています 。 これは、新規薬物の開発における潜在的な用途を示唆しています。

置換パターン分析

この化合物の置換パターンはレビューされており、N1、C3、C4、C5、およびC6の位置で主に使用される置換基の種類が確立されています 。 この分析は、所望の特性を持つ新規化合物の設計に役立ちます。

作用機序

Target of Action

The primary targets of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide are cancer cell lines, particularly MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . The compound has shown inhibitory activity against these cell lines .

Mode of Action

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide interacts with its targets by inhibiting cell division and inducing apoptosis . The compound’s structure, which includes a pyrazolo[3,4-d]pyrimidine scaffold, is similar to purines, making it a versatile drug-like fragment .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis . It inhibits key enzymes involved in these pathways, leading to reduced cell division and induced apoptosis in tumor cells .

Result of Action

The compound has shown marked antitumor activity against all tested cell lines . It has demonstrated good to moderate anticancer activity, with IC50 values in the micromolar range . This suggests that the compound effectively inhibits the growth of cancer cells at these concentrations.

Action Environment

The environment in which N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide acts can influence its action, efficacy, and stability. It’s worth noting that the compound was synthesized and tested under laboratory conditions, which are controlled and stable .

生化学分析

Biochemical Properties

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways . The compound binds to the active sites of these enzymes, modulating their activity and influencing downstream signaling events. Additionally, it has been shown to interact with DNA and RNA polymerases, affecting gene transcription and replication processes .

Cellular Effects

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways . These pathways are critical for cell proliferation, differentiation, and survival. The compound also affects gene expression by altering the activity of transcription factors and epigenetic modifiers . Furthermore, it impacts cellular metabolism by regulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as kinases and transcription factors, through hydrogen bonding and hydrophobic interactions . This binding leads to the inhibition or activation of these biomolecules, resulting in changes in cellular signaling and gene expression. Additionally, the compound can induce conformational changes in target proteins, further modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic reprogramming . In vivo studies have demonstrated that the compound can have lasting effects on tissue function and organismal physiology .

Dosage Effects in Animal Models

The effects of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound also influences the activity of key metabolic regulators, such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), which play critical roles in cellular energy homeostasis .

Transport and Distribution

The transport and distribution of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and nucleus . It can also accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects.

特性

IUPAC Name |

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O/c1-3-16(26)22-15-9-12(2)23-25(15)18-14-10-21-24(17(14)19-11-20-18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDMTDJBHRQYBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/new.no-structure.jpg)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)

![9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2521445.png)

![N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2521449.png)

![2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B2521450.png)

![N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide](/img/structure/B2521452.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2521455.png)